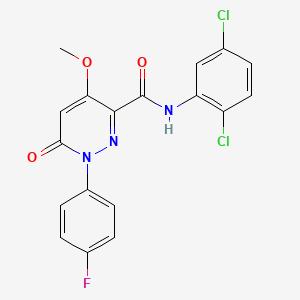![molecular formula C10H19NO5 B2806802 Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate CAS No. 191110-61-9](/img/structure/B2806802.png)
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate is a chemical compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, a hydroxyl group, and a methyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Boc Protection: The compound can be synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to introduce the Boc protecting group.
Hydroxylation: The hydroxyl group can be introduced through hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Methylation: The methyl group can be introduced using methylating agents such as iodomethane (CH3I) or dimethyl sulfate (DMS).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or Dess-Martin periodinane (DMP).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: CrO3, DMP, acetic acid (AcOH)
Reduction: NaBH4, LiAlH4, ether
Substitution: TFA, HCl, dichloromethane (DCM)
Major Products Formed:
Oxidation: Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-oxopropanoate
Reduction: Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
Substitution: Methyl 2-amino-3-hydroxy-2-methylpropanoate
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its Boc-protected amino group makes it a versatile building block for peptide synthesis and other complex organic molecules.
Biology: In biological research, Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate can be used to study enzyme mechanisms and protein interactions. Its ability to mimic natural amino acids makes it valuable in structural biology studies.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural complexity allows for the creation of molecules with specific biological activities.
Industry: In the chemical industry, this compound is used in the production of various intermediates and active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale synthesis processes.
Mechanism of Action
The mechanism by which Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the overall structure and function of the synthesized peptide.
Molecular Targets and Pathways Involved:
Peptide Synthesis: The Boc group protects the amino group, allowing for selective coupling with other amino acids.
Enzyme Inhibition: The hydroxyl group can interact with enzyme active sites, potentially inhibiting enzyme activity.
Comparison with Similar Compounds
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Similar structure but lacks the hydroxyl group.
Methyl 2-amino-3-hydroxypropanoate: Similar but without the Boc protecting group.
Methyl 2-amino-3-oxopropanoate: Similar but with an oxidized hydroxyl group.
Uniqueness: Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate is unique due to its combination of a Boc-protected amino group and a hydroxyl group, which provides both protection and reactivity. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 3-hydroxy-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-10(4,6-12)7(13)15-5/h12H,6H2,1-5H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUNEDPIBZNRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CO)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
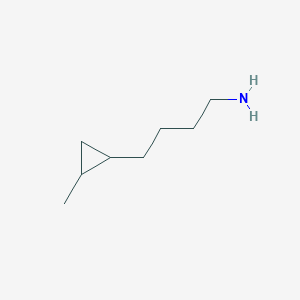
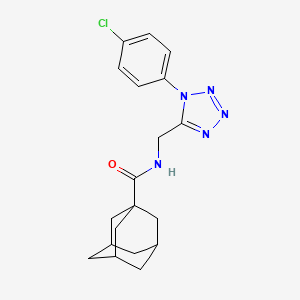
![N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-(2-methoxyethyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2806724.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide](/img/structure/B2806727.png)
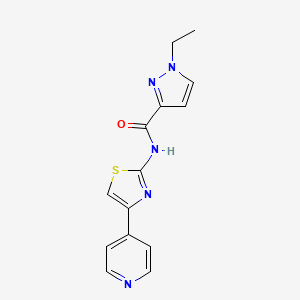
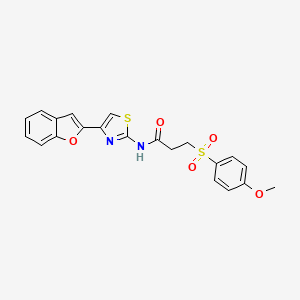
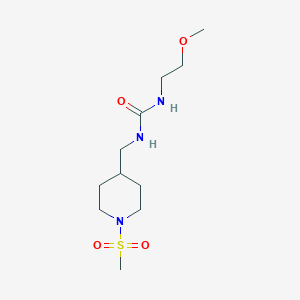
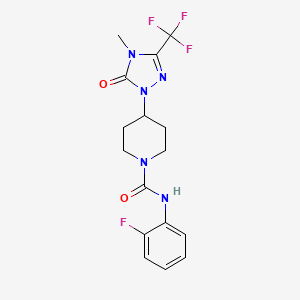
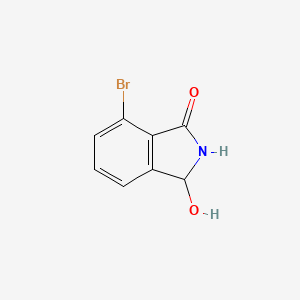
![N-(4-chlorobenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2806736.png)
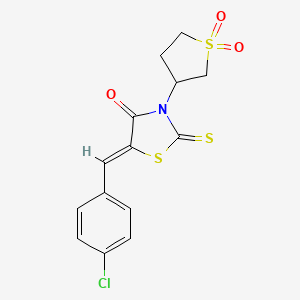
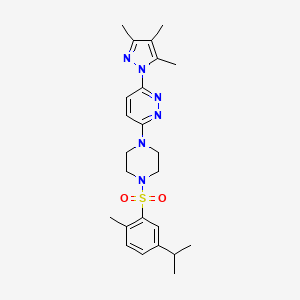
![2-(3-methylphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2806739.png)
